4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride
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Overview
Description
4-Fluorobicyclo[211]hexan-1-amine;hydrochloride is a chemical compound characterized by its bicyclic structure, which includes a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclo[2.1.1]hexane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites due to its structural resemblance to naturally occurring compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its fluorinated structure may impart desirable properties like increased chemical resistance or thermal stability.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-Chlorobicyclo[2.1.1]hexan-1-amine:
4-Bromobicyclo[2.1.1]hexan-1-amine: Contains a bromine atom, which can affect its chemical behavior and interactions.
Uniqueness
4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its non-fluorinated or differently halogenated analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s effects are desired.
Properties
IUPAC Name |
4-fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLRUHFBHJESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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